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Compound of Interest

Compound Name: 2-Cyano-5-hydroxymethylpyridine

Cat. No.: B1340473

Introduction: The Strategic Importance of the
Pyridine Nucleus

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of
numerous natural products and FDA-approved drugs.[1] Its unique electronic properties,
including its ability to act as a hydrogen bond acceptor and its role in Tt-stacking interactions,
make it a privileged structure in drug design.[2] Among the vast array of substituted pyridines,
2-Cyano-5-hydroxymethylpyridine has emerged as a particularly valuable and versatile
building block. This bifunctional molecule offers two distinct and reactive handles—a cyano
group and a hydroxymethyl group—allowing for sequential and regioselective modifications.
This application note provides a comprehensive guide for researchers, scientists, and drug
development professionals on the strategic application of 2-Cyano-5-hydroxymethylpyridine,
complete with detailed protocols for its key transformations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount
for its effective use in synthesis. The key properties of 2-Cyano-5-hydroxymethylpyridine are
summarized below.
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Property Value Source

CAS Number 58553-48-3 --INVALID-LINK--
Molecular Formula C7HeN20 --INVALID-LINK--
Molecular Weight 134.14 g/mol --INVALID-LINK--
Boiling Point 353.8°C at 760 mmHg --INVALID-LINK--
Density 1.26 g/cm3 --INVALID-LINK--
Flash Point 167.8°C --INVALID-LINK--

Synthesis and Reactivity: A Dual-Functionality
Platform

The synthetic utility of 2-Cyano-5-hydroxymethylpyridine lies in the orthogonal reactivity of its
two functional groups. The hydroxymethyl group can be readily oxidized to an aldehyde,
converted to a leaving group for nucleophilic substitution, or engaged in ether and ester
formation. The cyano group, on the other hand, can be hydrolyzed to a carboxylic acid or an
amide, reduced to an amine, or serve as a precursor for various heterocyclic rings.

Application in the Synthesis of Bioactive Molecules

The strategic placement of the cyano and hydroxymethyl groups makes this building block
particularly amenable for the synthesis of a variety of pharmacologically relevant scaffolds,
including kinase inhibitors and PARP inhibitors. The cyanopyridine moiety is a known
pharmacophore in numerous enzyme inhibitors, where the nitrogen atom can act as a
hydrogen bond acceptor and the cyano group can participate in crucial interactions within the
active site.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations of
2-Cyano-5-hydroxymethylpyridine. These protocols are designed to be self-validating, with
clear explanations for each step.
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Protocol 1: Oxidation of the Hydroxymethyl Group to a
Formyl Group

The selective oxidation of the primary alcohol to an aldehyde is a critical transformation,
providing a key intermediate for further elaboration, such as reductive amination or Wittig
reactions.

Reaction Scheme:

2-Cyano-5-formylpyridine

DCM, rt/4

- 2-Cyano-5-hydroxymethylpyridine

Click to download full resolution via product page
Caption: Oxidation of 2-Cyano-5-hydroxymethylpyridine.
Materials:
¢ 2-Cyano-5-hydroxymethylpyridine
o Activated Manganese (1V) oxide (MnOz)
e Dichloromethane (DCM), anhydrous
o Celite®

Procedure:
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» To a stirred solution of 2-Cyano-5-hydroxymethylpyridine (1.0 eq) in anhydrous DCM (10
mL/mmol), add activated MnO2 (5.0 eq).

« Stir the resulting suspension vigorously at room temperature.

e Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-
24 hours.

e Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO..
e Wash the Celite® pad with additional DCM (3 x 5 mL/mmol).

o Combine the filtrates and concentrate under reduced pressure to afford the crude 2-Cyano-
5-formylpyridine.

e The crude product can be purified by column chromatography on silica gel using a gradient
of ethyl acetate in hexanes.

Causality Behind Experimental Choices:

o Manganese (IV) oxide is a mild and selective oxidizing agent for allylic and benzylic alcohols,
minimizing the risk of over-oxidation to the carboxylic acid.

o Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to
suspend the MnO: effectively.

o Celite® filtration is a standard and efficient method for removing finely divided solids like
MnO:2 from a reaction mixture.

Protocol 2: Conversion of the Hydroxymethyl Group to a
Chloromethyl Group

Activation of the hydroxymethyl group as a chloromethyl group transforms it into a good leaving
group for subsequent nucleophilic substitution reactions, a key step in the synthesis of many
pharmaceutical intermediates.
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Reaction Scheme:

2-Cyano-5-(chloromethyl)pyridine
Toluene, reﬂu;y(

- 2-Cyano-5-hydroxymethylpyridine

Click to download full resolution via product page
Caption: Chlorination of 2-Cyano-5-hydroxymethylpyridine.
Materials:
e 2-Cyano-5-hydroxymethylpyridine
e Thionyl chloride (SOCI2)
¢ Toluene, anhydrous

Procedure:

Suspend 2-Cyano-5-hydroxymethylpyridine (1.0 eq) in anhydrous toluene (10 mL/mmol).

o Carefully add thionyl chloride (1.2 eq) dropwise to the suspension at 0 °C. Caution: Thionyl
chloride is corrosive and reacts violently with water. This step should be performed in a well-
ventilated fume hood.

» After the addition is complete, heat the reaction mixture to reflux.

e Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
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e Cool the reaction mixture to room temperature and carefully quench by pouring it onto
crushed ice.

» Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
o Extract the aqueous layer with ethyl acetate (3 x 10 mL/mmol).

o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure.

e The crude 2-Cyano-5-(chloromethyl)pyridine can be purified by column chromatography or
recrystallization.

Causality Behind Experimental Choices:

e Thionyl chloride is a common and effective reagent for converting primary alcohols to alkyl
chlorides. The byproducts, SOz and HCI, are gaseous and can be easily removed.

e Toluene is used as a solvent that allows for the reaction to be conducted at reflux
temperature, ensuring a reasonable reaction rate.

e Quenching with ice and neutralization with sodium bicarbonate are crucial safety and work-
up steps to decompose excess thionyl chloride and neutralize the acidic byproducts.

Protocol 3: O-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to a
variety of functional groups, including ethers, with inversion of configuration if a chiral center is
present.[3] This protocol details the etherification of 2-Cyano-5-hydroxymethylpyridine with a
phenolic nucleophile.

Reaction Scheme:
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Mitsunobu Etherificapgﬂ . DEAD or DIAD

2-Cyano-5-((aryloxy)methyl)pyridine

}iHF, 0 °C to 1t

- 2-Cyano-5-hydroxymethylpyridine + Ar-OH

Click to download full resolution via product page
Caption: Mitsunobu reaction for ether synthesis.

Materials:

2-Cyano-5-hydroxymethylpyridine

Aryl alcohol (Ar-OH)

Triphenylphosphine (PPhs)

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

Tetrahydrofuran (THF), anhydrous
Procedure:

» Dissolve 2-Cyano-5-hydroxymethylpyridine (1.0 eq), the aryl alcohol (1.1 eq), and
triphenylphosphine (1.2 eq) in anhydrous THF (15 mL/mmol) in a flame-dried flask under an
inert atmosphere (e.g., nitrogen or argon).

e Cool the solution to 0 °C in an ice bath.

e Slowly add a solution of DEAD or DIAD (1.2 eq) in anhydrous THF dropwise to the reaction
mixture. An exothermic reaction is often observed.
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 Allow the reaction to warm to room temperature and stir for 12-18 hours.
e Monitor the reaction by TLC or LC-MS.
e Once the reaction is complete, concentrate the mixture under reduced pressure.

e The crude residue can be purified by column chromatography on silica gel. The
triphenylphosphine oxide byproduct can be challenging to remove completely by
chromatography alone. Trituration with a suitable solvent (e.g., diethyl ether or a mixture of
hexanes and ethyl acetate) can help to precipitate the byproduct.

Causality Behind Experimental Choices:

o Triphenylphosphine and DEAD/DIAD form the key phosphonium salt intermediate that
activates the alcohol for nucleophilic attack.[4]

o Anhydrous conditions and an inert atmosphere are crucial as the intermediates in the
Mitsunobu reaction are sensitive to moisture.

o Slow addition of the azodicarboxylate at 0 °C helps to control the initial exothermic reaction
and prevent the formation of side products.

Protocol 4: Reduction of the Cyano Group to a Primary
Amine

The reduction of the nitrile to a primary amine opens up a plethora of synthetic possibilities,
allowing for the introduction of amide, sulfonamide, or other nitrogen-containing functionalities.

Reaction Scheme:

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.organic-chemistry.org/namedreactions/mitsunobu-reaction.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1340473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Nitrile Reduction Hz, PA/C

2-(Aminomethyl)-5-(hydroxymethyl)pyridine
MeOH, HCI

- 2-Cyano-5-hydroxymethylpyridine

Click to download full resolution via product page
Caption: Catalytic hydrogenation of the cyano group.

Materials:

2-Cyano-5-hydroxymethylpyridine

Palladium on carbon (10% Pd/C)

Methanol (MeOH)

Concentrated Hydrochloric acid (HCI)

Hydrogen gas (Hz)
Procedure:

e To a solution of 2-Cyano-5-hydroxymethylpyridine (1.0 eq) in methanol (20 mL/mmol), add
concentrated HCI (1.1 eq) dropwise at 0 °C.

e Add 10% Pd/C (10 mol%) to the solution.

o Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and
stir vigorously at room temperature.

e Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
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e Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the
catalyst. Caution: Palladium on carbon can be pyrophoric when dry. The filter cake should be
kept wet with solvent.

e Wash the Celite® pad with methanol.

o Concentrate the filtrate under reduced pressure to obtain the crude product as its
hydrochloride salt.

e The product can be purified by recrystallization or used directly in the next step after
basification and extraction if the free amine is required.

Causality Behind Experimental Choices:

o Catalytic hydrogenation with Pd/C is a standard and efficient method for the reduction of
nitriles to primary amines.

» The addition of hydrochloric acid protonates the pyridine nitrogen, which can sometimes
improve the rate and selectivity of the hydrogenation and also facilitates the isolation of the
product as a salt.

 Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and
hydrogen gas.

Conclusion

2-Cyano-5-hydroxymethylpyridine is a highly valuable and versatile building block in
medicinal chemistry. Its dual functionality allows for a wide range of chemical transformations,
enabling the efficient synthesis of complex molecular architectures. The protocols provided in
this application note offer a practical guide for researchers to effectively utilize this scaffold in
their drug discovery and development programs. The strategic application of such well-
designed building blocks is crucial for accelerating the discovery of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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